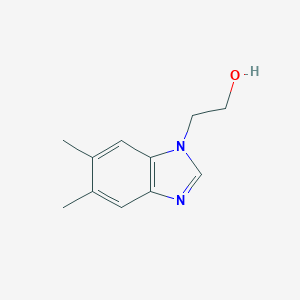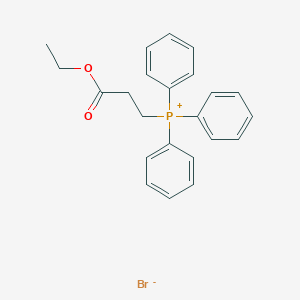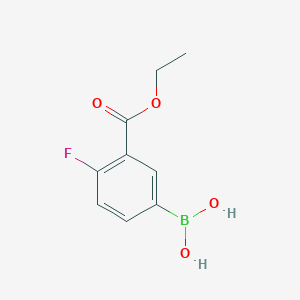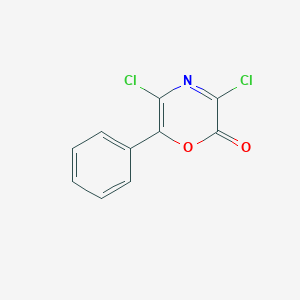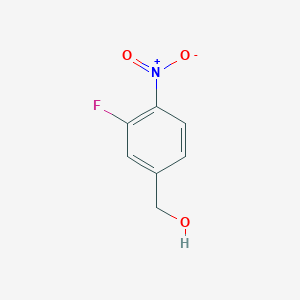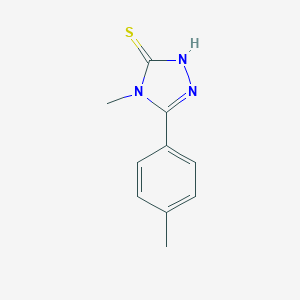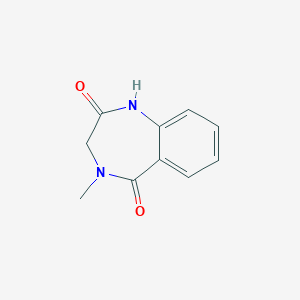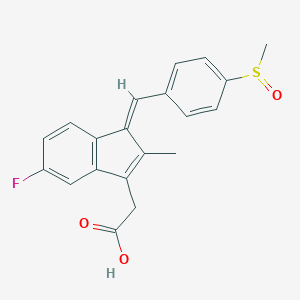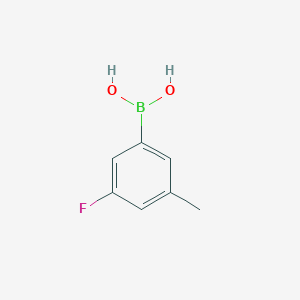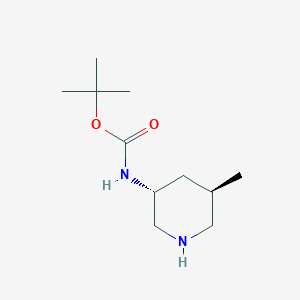
(3R,5R)-3-(Boc-amino)-5-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3R,5R)-3-(Boc-amino)-5-methylpiperidine” is a chiral piperidine derivative. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The “Boc” group refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The “(3R,5R)” notation indicates the stereochemistry of the molecule, with both the third and fifth carbon atoms having R-configuration.
Synthesis Analysis
The synthesis of related piperidine compounds involves multiple steps, starting from readily available materials. For instance, the synthesis of (3S,4R)-3-amino-4-ethylpiperidine was achieved from (S)-(-)-α-methyl-4-pyridinemethanol using an Overman rearrangement as a key step, followed by a diastereoselective hydrogenation . Similarly, the synthesis of (R)-3-aminopiperidine dihydrochloride involved chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride with an overall yield of 43.1% . These methods could potentially be adapted for the synthesis of “(3R,5R)-3-(Boc-amino)-5-methylpiperidine” by altering the starting materials and stereochemical control steps.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The stereochemistry is crucial for the biological activity and chemical properties of these compounds. The structure of triazolyl-substituted 3-aminopiperidines, for example, was confirmed by single-crystal X-ray structure analysis . This technique could also be used to determine the precise configuration of “(3R,5R)-3-(Boc-amino)-5-methylpiperidine”.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The Boc group can be removed under acidic conditions, and the free amine can participate in further reactions. The synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one demonstrates the potential for piperidine derivatives to be used as building blocks for more complex structures . The Huisgen 1,3-dipolar cycloaddition is another reaction that can be used to introduce triazole substituents into the piperidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups and stereochemistry. The Boc group, for example, increases the steric bulk and can affect the solubility and reactivity of the amine. The synthesis of 3-methylaminopiperidine and its characterization by 1H NMR and HPLC highlight the importance of analytical techniques in determining the purity and physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
-
Chemoselective BOC Protection of Amines
- Application : BOC protection is a common method used in organic synthesis to protect amines. The BOC group can be added to amines to prevent them from reacting during certain steps of a synthesis .
- Method : The BOC group can be added to amines in a catalyst and solvent-free media under mild reaction conditions . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results : The BOC protection of amines is almost quantitative, meaning it is highly efficient and results in very little waste .
-
Dual Protection of Amino Functions
- Application : Dual protection of amino functions involving Boc is used in the synthesis of multifunctional targets . This method is particularly useful when there is a need to protect an amino function during a synthetic project .
- Method : The Boc group can be added to amines to protect them during the synthesis of complex molecules . This method allows for the protection of two amino groups on the same nitrogen .
- Results : The use of Boc for dual protection of amines can facilitate the cleavage due to mutual interaction between two protecting groups on the same nitrogen .
-
Green Chemistry/Sustainable Technology
- Application : There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
- Method : One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results : The BOC protection of amines is almost quantitative, meaning it is highly efficient and results in very little waste .
-
Synthesis of Multifunctional Targets
- Application : Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .
- Method : This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results : The use of Boc for dual protection of amines can facilitate the cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R,5R)-5-methylpiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNALVHVMBXLLIY-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-3-(Boc-amino)-5-methylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

